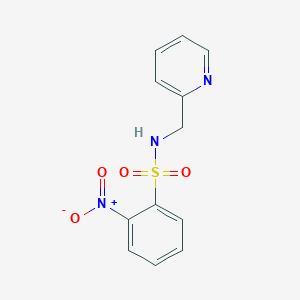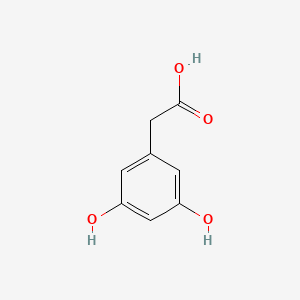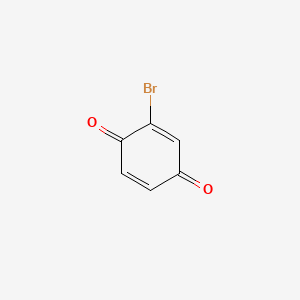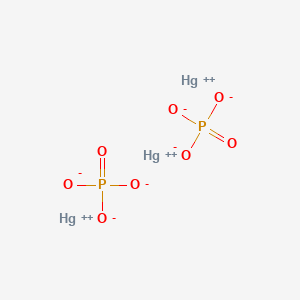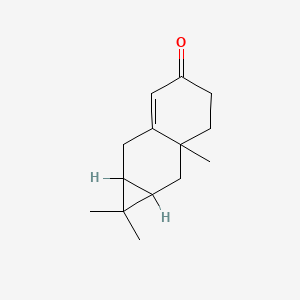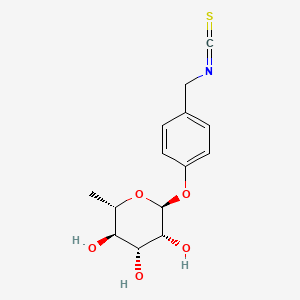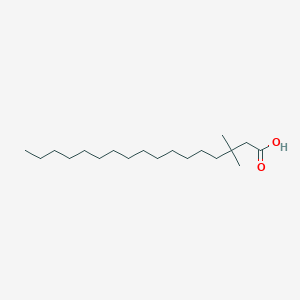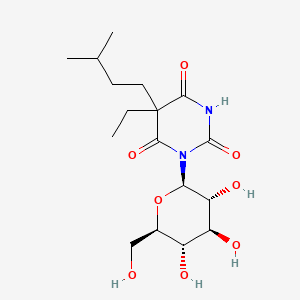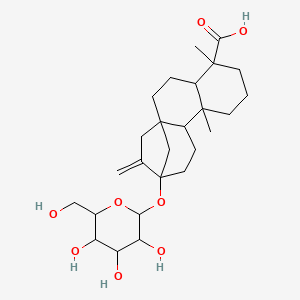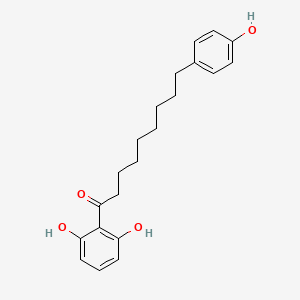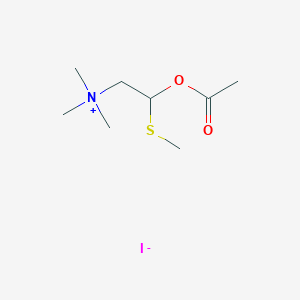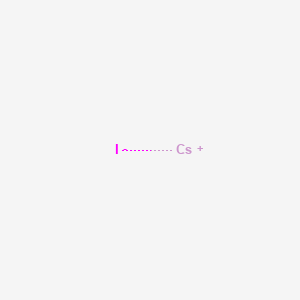
Cesium iodide
Overview
Description
Cesium iodide is an ionic compound composed of cesium and iodine, with the chemical formula CsI. It is a white crystalline solid that is highly soluble in water. This compound is known for its high density and refractive index, making it useful in various optical applications. It is often used in X-ray imaging and as a scintillator in radiation detection due to its ability to efficiently convert X-ray and gamma-ray photons into visible light .
Mechanism of Action
Target of Action
Cesium iodide is an ionic compound of cesium and iodine . It is often used as the input phosphor of an X-ray image intensifier tube found in fluoroscopy equipment . This compound photocathodes are highly efficient at extreme ultraviolet wavelengths . Therefore, the primary targets of this compound are the X-ray image intensifier tubes and photocathodes where it is used.
Mode of Action
This compound interacts with its targets by acting as a scintillating material . It is a fast and dense scintillating material with relatively low light yield that increases significantly with cooling . It shows two main emission components: one in the near ultraviolet region at the wavelength of 310 nm and one at 460 nm .
Biochemical Pathways
It is known that this compound can be used as a precursor to synthesize lead-free perovskite material, cs2nabii6 (cnbi) . The CNBI is highly stable and finds application in the field of solar cells, LEDs, and lasers .
Pharmacokinetics
It is known that once cesium enters the body, it is distributed through the system, with higher concentrations in the kidneys, skeletal muscle, liver, red blood cells, myocardium, placenta, and breast milk . Its biological half-life in humans is between 1 and 4 months .
Result of Action
The result of this compound’s action is the production of highly efficient extreme ultraviolet wavelengths when used as photocathodes . This makes it valuable in medical imaging and other applications that require ultraviolet wavelengths. Additionally, the arrhythmogenic effects of Cs+ ions have been linked to the inhibition of hyperpolarization-activated current and a reduction in cardiac K+ currents, which may be blocked by Cs+ ions from the intracellular or extracellular side .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the light yield of this compound as a scintillating material increases significantly with cooling . Furthermore, the efficiency of this compound as a cathode can be affected by the conditions in high power microwave systems . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cesium iodide can be synthesized through the reaction of cesium carbonate with hydriodic acid. The reaction proceeds as follows:
Cs2CO3+2HI→2CsI+H2O+CO2
The resulting this compound is then purified through vacuum drying and high-temperature distillation to achieve high purity levels .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting cesium hydroxide with hydroiodic acid. The reaction is carried out in aqueous solution, and the product is then crystallized and purified. The process can be represented by the following equation:
CsOH+HI→CsI+H2O
High-purity this compound is essential for applications in scintillation detectors and infrared optics .
Chemical Reactions Analysis
Types of Reactions: Cesium iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cesium iodate (CsIO3) in the presence of strong oxidizing agents.
Reduction: It can be reduced to elemental cesium and iodine under specific conditions.
Substitution: this compound can participate in halogen exchange reactions with other halides.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogen exchange reactions typically involve other halide salts in aqueous or organic solvents.
Major Products:
Oxidation: Cesium iodate (CsIO3)
Reduction: Elemental cesium and iodine
Substitution: Formation of other cesium halides, such as cesium chloride or cesium bromide
Scientific Research Applications
Cesium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other cesium compounds and as a reagent in various chemical reactions.
Biology: Employed in X-ray crystallography for the determination of protein structures.
Medicine: Utilized in medical imaging, particularly in X-ray and gamma-ray detectors.
Industry: Used in the production of scintillation detectors for radiation detection, as well as in infrared optics for making cell windows and prisms
Comparison with Similar Compounds
Cesium iodide is similar to other cesium halides, such as cesium fluoride, cesium chloride, and cesium bromide. it has unique properties that make it particularly useful in specific applications:
Cesium Fluoride (CsF): Used in organic synthesis as a source of fluoride ions.
Cesium Chloride (CsCl): Employed in density gradient centrifugation for the separation of nucleic acids.
Cesium Bromide (CsBr): Utilized in infrared optics and as a scintillator in radiation detection.
This compound’s high density, refractive index, and scintillation efficiency distinguish it from these other compounds, making it the preferred choice for X-ray imaging and radiation detection .
Properties
IUPAC Name |
cesium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.HI/h;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPRBTXUXXVTKB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsI | |
| Record name | caesium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Caesium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064859 | |
| Record name | Cesium iodide (CsI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8099 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; [Merck Index] White hygroscopic solid; Odorless; [Alfa Aesar MSDS] | |
| Record name | Cesium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12859 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7789-17-5 | |
| Record name | Cesium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cesium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CESIUM IODIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cesium iodide (CsI) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cesium iodide (CsI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caesium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CESIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1P3GVC56L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is cesium iodide (CsI) primarily known for in scientific research?
A: this compound is widely recognized for its applications in radiation detection. Its scintillation properties, particularly when doped with thallium (CsI:Tl), make it valuable in detectors used in medical imaging, security screening, and scientific research. [, , ]
Q2: How does the structure of CsI contribute to its scintillation properties?
A: this compound crystallizes in a cubic structure, similar to sodium chloride (NaCl). This structure allows for efficient energy transfer from ionizing radiation to the crystal lattice, leading to the emission of visible light, a phenomenon known as scintillation. [, ]
Q3: How does doping CsI with thallium affect its performance as a scintillator?
A: Doping CsI with thallium enhances its light output and shortens its decay time, making it more suitable for applications requiring high sensitivity and fast response times. [, ]
Q4: Are there any other dopants used with CsI for specific applications?
A: Yes, sodium-doped this compound (CsI:Na) is another scintillator material that exhibits a higher light output compared to CsI:Tl, though with a longer decay time. []
Q5: How does the dielectric constant of CsI affect its use in plasmon resonance-based applications?
A: The dielectric constant of CsI, which determines its refractive index, plays a crucial role in Surface Plasmon Resonance (SPR) applications. When CsI is subjected to stress, its lattice structure changes, leading to variations in its dielectric constant. This affects the SPR peak position, causing a redshift with increasing dielectric constant. This phenomenon has implications for CsI's use as a coating in detectors. []
Q6: Can CsI be used as an anti-reflective coating on optical windows?
A: Yes, thin films of sodium fluoride can be applied to CsI optical windows to create an anti-reflective coating. This significantly reduces reflection in the infrared range, enhancing the transparency of CsI for these wavelengths. []
Q7: How does the presence of boron affect the chemical behavior of CsI under conditions simulating nuclear reactor accidents?
A: Studies show that boron promotes the formation of glassy cesium borate in the presence of CsI at elevated temperatures. This reaction enhances the release of gaseous iodine, a critical factor in understanding the behavior of fission products during severe nuclear accidents. [, ]
Q8: Can polycrystalline thin films of mercuric iodide be used as photodetectors for CsI scintillators?
A: Yes, polycrystalline mercuric iodide thin films have been successfully used as photodetectors for CsI scintillators. Despite their lower quantum efficiency compared to single crystals, these films offer a cost-effective alternative for large-area applications. []
Q9: What analytical techniques are employed to assess the purity of CsI crystals?
A: Matrix elimination ion chromatography is a technique used to determine trace anionic impurities in high-purity CsI crystals. These impurities can significantly impact the performance of CsI-based detectors, hence the need for accurate quantification. []
Q10: Is there a convenient method for producing iodides using CsI?
A: Yes, CsI combined with methanesulfonic acid effectively converts alcohols to their corresponding iodides under mild conditions. This method offers advantages over other approaches using p-toluenesulfonic acid or aluminum chloride. []
Q11: Can CsI form nanoclusters, and what insights do they provide into its electronic properties?
A: CsI readily forms negatively charged nanoclusters. Photoelectron spectroscopy studies on these nanoclusters reveal that their electronic properties evolve with size. Smaller clusters exhibit electron localization similar to F-centers in bulk CsI, while larger clusters demonstrate a progression towards bulk-like behavior. [, ]
Q12: How does the performance of a digital X-ray detector based on CsI compare to traditional screen-film technology?
A: Digital X-ray detectors utilizing CsI and amorphous silicon technology have demonstrated superior diagnostic performance compared to conventional screen-film combinations. They offer enhanced sensitivity without compromising image resolution, suggesting potential for dose reduction in medical imaging. []
Q13: How does ionizing radiation affect the chemical stability of CsI?
A: Studies have shown that CsI, when exposed to high temperatures and ionizing radiation, can undergo dissociation, leading to the release of iodine. This behavior has implications for the safety assessments of nuclear reactor accidents. []
Q14: What are the key considerations for fabricating and protecting CsI columnar layers used in gas avalanche microdetectors?
A: CsI columnar layers, acting as secondary electron emitters, are sensitive to moisture. To mitigate this, protective coatings of materials like mercuric iodide or specific hydrocarbons (e.g., anthracene, stilbene) are applied, ensuring their long-term stability and performance in gas-based detectors. [, ]
Q15: Can you elaborate on the photoluminescence properties of CsI and its Na-doped films, and how these properties are influenced by deposition conditions?
A: Both CsI and Na-doped CsI exhibit strong photoluminescence, making them suitable for scintillation applications. The deposition rate during film fabrication and subsequent post-annealing temperature significantly influence their luminescence efficiency and packing density. Optimization of these parameters is crucial for achieving optimal performance. []
Q16: How can ultrafast terahertz pulses be used to study the molecular dynamics of CsI crystals?
A: Numerical studies employing Density Functional Theory, coupled with simulations of ultrafast terahertz pulses, provide insights into the dynamic behavior of CsI crystals under intense electromagnetic fields. These simulations reveal non-linear responses at high field strengths, offering valuable information about the material's behavior under extreme conditions. []
Q17: Are there any historical milestones in the development and understanding of CsI as a radiation detector material?
A: Early studies recognized the potential of CsI, particularly when activated with thallium, as a gamma-ray spectrometer. Research highlighted its advantages over other scintillators, leading to further exploration and refinement of its properties for diverse radiation detection applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


